Methyl 2-(1,1-dioxothiolan-3-yl)acetate
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Overview
Description
Methyl 2-(1,1-dioxothiolan-3-yl)acetate is an organic compound with the molecular formula C7H12O4S It is a derivative of thiolane, a five-membered sulfur-containing ring, and features a dioxo group at the 1,1-position
Scientific Research Applications
Methyl 2-(1,1-dioxothiolan-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1,1-dioxothiolan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of thiolane-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester product.
Another method involves the oxidation of methyl 2-(thiolan-3-yl)acetate using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid. This reaction introduces the dioxo functionality at the 1,1-position of the thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,1-dioxothiolan-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the dioxo group to hydroxyl or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of hydroxylated thiolane derivatives.
Substitution: Formation of various ester and amide derivatives.
Mechanism of Action
The mechanism of action of methyl 2-(1,1-dioxothiolan-3-yl)acetate involves its interaction with specific molecular targets. The dioxo group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester functionality allows the compound to act as a prodrug, releasing active metabolites upon hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(thiolan-3-yl)acetate: Lacks the dioxo functionality, resulting in different chemical reactivity.
Ethyl 2-(1,1-dioxothiolan-3-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(1,1-dioxotetrahydrothiophen-3-yl)acetate: Contains a tetrahydrothiophene ring instead of a thiolane ring.
Uniqueness
Methyl 2-(1,1-dioxothiolan-3-yl)acetate is unique due to its specific dioxo functionality and thiolane ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-(1,1-dioxothiolan-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-11-7(8)4-6-2-3-12(9,10)5-6/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJMVDYQGFCLIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCS(=O)(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17133-70-9 |
Source
|
Record name | NSC152573 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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